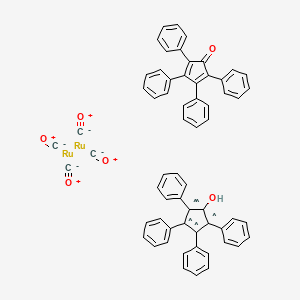

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) is a complex organoruthenium compound. It is widely known for its applications in organic synthesis, particularly in hydrogenation and alkylation reactions. This compound is also referred to as Shvo’s Catalyst and is recognized for its versatility and efficiency in various catalytic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) involves the reaction of tetraphenylcyclopentadienone with ruthenium carbonyl complexes. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is often produced in bulk quantities to meet the demands of various industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) undergoes several types of reactions, including:

Hydrogenation: Reduction of carbonyls, alkenes, and imines.

Oxidation: Oxidation of alcohols and amines.

Substitution: Alkylation of amines and amination of propargyl alcohols

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or other oxidizing agents for oxidation, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate temperatures and pressures, depending on the specific reaction and desired products .

Major Products

The major products formed from these reactions include reduced carbonyl compounds, oxidized alcohols and amines, and substituted amines. These products are valuable intermediates in various chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Catalysis

Shvo's catalyst is renowned for its efficiency in catalyzing a variety of organic reactions. Its primary applications in catalysis include:

- Hydrogenation Reactions : The compound facilitates the hydrogenation of carbonyls, alkenes, and imines, which are crucial steps in organic synthesis. It enhances reaction rates and selectivity, making it invaluable in pharmaceutical development .

- Alkylation and Amination : It is also employed in the alkylation of amines and the amination of propargyl alcohols, contributing to the synthesis of complex organic molecules .

Material Science

In material science, Shvo's catalyst plays a pivotal role in:

- Conductive Polymers : The compound is used to develop advanced materials like conductive polymers and nanocomposites. These materials find applications in electronics and energy storage devices .

- Nanocomposites : Its unique properties enable the creation of nanocomposites that enhance performance in various technological applications .

Organometallic Chemistry

Shvo's catalyst is significant in organometallic studies, providing insights into:

- Metal-Ligand Interactions : The compound aids researchers in understanding metal-ligand interactions, which are fundamental for designing new catalysts for industrial processes .

- Catalyst Design : It serves as a model for developing novel catalysts that can operate under mild conditions and exhibit high selectivity .

Environmental Chemistry

The compound contributes to environmental chemistry through:

- Pollutant Degradation : Shvo's catalyst has been utilized in studies focused on the degradation of pollutants, helping to develop more effective methods for environmental remediation .

Nanotechnology

In the field of nanotechnology, Shvo's catalyst is applied in:

- Nanoscale Devices and Sensors : Its properties make it suitable for fabricating nanoscale devices and sensors that enhance performance across various technological fields .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Catalysis | Hydrogenation, alkylation, amination |

| Material Science | Conductive polymers, nanocomposites |

| Organometallic Chemistry | Metal-ligand interactions, catalyst design |

| Environmental Chemistry | Pollutant degradation |

| Nanotechnology | Nanoscale devices and sensors |

Case Studies

Several case studies illustrate the effectiveness of Shvo's catalyst in practical applications:

- Hydrogenation Studies : Research has shown that using Shvo's catalyst significantly increases the rate of hydrogenation reactions compared to traditional catalysts. This was particularly evident in a study involving the hydrogenation of ketones and aldehydes where selectivity was notably enhanced .

- Development of Conductive Polymers : A study on the synthesis of conductive polymers demonstrated that incorporating Shvo's catalyst led to improved electrical conductivity and mechanical properties compared to polymers synthesized without it .

- Environmental Remediation Techniques : In environmental chemistry research, Shvo's catalyst was successfully applied to degrade specific pollutants in water systems, showcasing its potential for developing sustainable remediation strategies .

Wirkmechanismus

The mechanism of action of 1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) involves the activation of hydrogen and transfer of hydride ions to substrates. The compound’s ruthenium centers play a crucial role in facilitating these reactions by providing a stable environment for the transfer of electrons and protons .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cyclopentadienyleisen(II)-dicarbonyldimer

- Di-μ-carbonyl-dicarbonyl-bis-(η5-2,4-cyclopentadien-1-yl)-diruthenium

- Dicarbonylcyclopentadienyliodeisen(II)

Uniqueness

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) stands out due to its high efficiency and versatility as a catalyst. Its ability to facilitate a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial settings .

Biologische Aktivität

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldiruthenium(II), commonly referred to as Shvo's Catalyst, is a complex organometallic compound with significant applications in organic synthesis. This article focuses on its biological activity, including its role as a catalyst in various reactions and its potential therapeutic implications.

- Chemical Formula : C62H42O6Ru2

- Molecular Weight : 1085.15 g/mol

- CAS Number : 104439-77-2

- Appearance : Orange crystalline solid

- Melting Point : 223-227 °C

- Solubility : Soluble in water and polar organic solvents .

Catalytic Applications

Shvo's Catalyst is primarily recognized for its catalytic properties in organic reactions, particularly in hydrogen transfer processes. It facilitates:

- Reduction of Ketones and Aldehydes : It effectively reduces carbonyl compounds, making it valuable in synthetic organic chemistry.

- Asymmetric Transformations : When combined with lipases, it catalyzes the asymmetric conversion of ketones and enol acetates into chiral products, which is crucial for pharmaceuticals .

- Dynamic Kinetic Resolution : This process involves the racemization of substrates that have been enzymatically resolved, allowing for the efficient production of enantiomerically pure compounds .

Study 1: Asymmetric Synthesis

In a study investigating the use of Shvo's Catalyst in asymmetric synthesis, researchers demonstrated that the compound could achieve high enantiomeric excess in the conversion of prochiral ketones. The combination with lipases provided a dynamic kinetic resolution pathway, enhancing the overall yield and selectivity of the desired chiral products .

Study 2: Hydrogenation Reactions

Another significant research effort evaluated the effectiveness of Shvo's Catalyst in hydrogenation reactions. The catalyst displayed remarkable efficiency in reducing alkenes and imines under mild conditions, showcasing its versatility in synthetic applications. The study highlighted that the catalyst's performance was superior to traditional metal catalysts due to its ability to operate under lower temperatures and pressures .

Safety and Toxicity

While Shvo's Catalyst has promising applications, safety considerations are paramount. The compound is moisture-sensitive and requires careful handling to avoid degradation. Safety data sheets recommend standard precautions when working with this material, including protective gear and proper ventilation due to potential toxicity associated with ruthenium compounds .

Summary of Biological Activity

| Activity | Details |

|---|---|

| Reduction of Ketones/Aldehydes | Efficiently reduces carbonyl compounds |

| Asymmetric Transformations | Works with lipases for chiral product formation |

| Dynamic Kinetic Resolution | Facilitates racemization of substrates for enantiomerically pure products |

| Hydrogenation of Alkenes/Imines | Operates under mild conditions, outperforming traditional catalysts |

Eigenschaften

InChI |

InChI=1S/C29H21O.C29H20O.4CO.2Ru/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;/h1-20,30H;1-20H;;;;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYADOKFHMFDLJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[Ru].[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H41O6Ru2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.